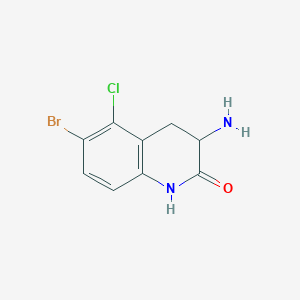
2(1H)-Quinolinone, 3-amino-6-bromo-5-chloro-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 3-amino-6-bromo-5-chloro-3,4-dihydro- is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3-amino-6-bromo-5-chloro-3,4-dihydro- typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and chlorine atoms to the quinolinone core.
Amination: Introduction of the amino group at the 3-position.
Reduction: Reduction of the quinolinone to the dihydroquinolinone form.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form quinolinone derivatives.
Reduction: Reduction reactions can convert it to various dihydroquinolinone forms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products depend on the specific reactions and conditions used, but they generally include various substituted quinolinones and dihydroquinolinones.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential use in developing new pharmaceuticals.
Industry: Use in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on its specific interactions with molecular targets. It might involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor functions.
Pathways Involved: Specific biochemical pathways influenced by the compound.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone: The parent compound without substitutions.
3-amino-2(1H)-quinolinone: Lacks halogen substitutions.
6-bromo-2(1H)-quinolinone: Lacks amino and chloro substitutions.
Uniqueness
The unique combination of amino, bromo, and chloro substitutions at specific positions on the quinolinone core might confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
CAS No. |
61548-62-7 |
|---|---|
Molecular Formula |
C9H8BrClN2O |
Molecular Weight |
275.53 g/mol |
IUPAC Name |
3-amino-6-bromo-5-chloro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8BrClN2O/c10-5-1-2-7-4(8(5)11)3-6(12)9(14)13-7/h1-2,6H,3,12H2,(H,13,14) |
InChI Key |
OZORSKJHKCOOJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=C1C(=C(C=C2)Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















